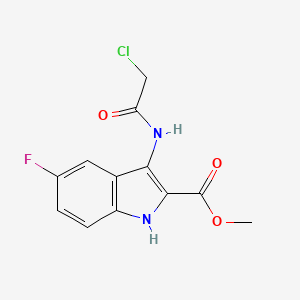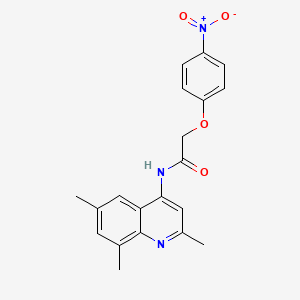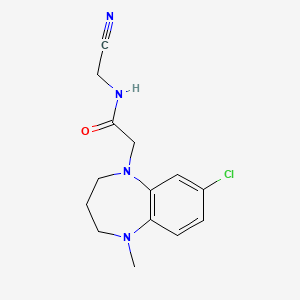
methyl 3-(2-chloroacetamido)-5-fluoro-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-chloroacetamido)-5-fluoro-1H-indole-2-carboxylate is a compound that can be inferred to have a structure related to indole derivatives, which are of significant interest in medicinal chemistry due to their biological activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds that have been synthesized and analyzed in the context of pharmaceutical research.
Synthesis Analysis
The synthesis of related indole derivatives has been reported, such as the preparation of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, which is a key intermediate in the development of HIV non-nucleoside reverse transcriptase inhibitors . This synthesis involves a five-step process starting from commercially available 4-chloro-3-fluoroaniline, with steps including Boc protection, regioselective iodination, Boc deprotection, cyclization, and esterification. The synthesis avoids the use of potentially hazardous diazonium and azido species, does not generate regioisomeric byproducts, and minimizes the need for chromatographic isolations .
Molecular Structure Analysis
Indole derivatives like methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate possess a core indole structure with specific substituents that influence their chemical behavior and biological activity . The presence of halogen atoms, such as chlorine and fluorine, can significantly affect the molecule's electronic properties and reactivity.
Chemical Reactions Analysis
The reactivity of indole derivatives can be manipulated through various functional groups. For instance, the regioselective dibromination of methyl indole-3-carboxylate to produce methyl 5,6-dibromoindole-3-carboxylate demonstrates the potential for selective halogenation reactions . These reactions are crucial for constructing complex molecules with specific substitution patterns required for biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. For example, the introduction of halogen atoms can increase the compound's lipophilicity, which is an important factor in drug design. The presence of an ester group, as seen in methyl indole carboxylates, affects the compound's solubility and reactivity . The analysis of indole derivatives by high-performance liquid chromatography, as mentioned in the context of indole-3-acetic acid and its derivatives, highlights the importance of analytical techniques in characterizing these compounds .
Scientific Research Applications
Synthesis in Organic Chemistry
Methyl 3-(2-chloroacetamido)-5-fluoro-1H-indole-2-carboxylate serves as a key intermediate in the synthesis of various organic compounds. For instance, it has been used in the robust synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, an important intermediate towards phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase (Mayes et al., 2010). Additionally, reactions involving indole carboxylic acids/amides with propargyl alcohols have been explored, demonstrating the versatility of this compound in organic synthesis (Selvaraj et al., 2019).
Antiviral Research
This compound is also significant in antiviral research. Novel substituted 5-hydroxy-2-aminomethyl-1H-indole-3-carboxylic acids and their derivatives, which include similar structures, have been synthesized and investigated for their antiviral properties against various viruses, such as bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus (Ivachtchenko et al., 2015).
Fluorescence Studies
Research into the fluorescence properties of methyl 3-arylindole-2-carboxylates, which includes compounds structurally related to this compound, has been conducted. These studies explore their potential as fluorescent probes, which could have applications in various scientific fields (Queiroz et al., 2007).
Development of Anticancer Agents
This compound's derivatives have been examined for their potential as anticancer agents. For example, novel indole-thiazolidinone hybrid structures showing promising anticancer potential have been synthesized and tested (Kryshchyshyn-Dylevych et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as local anesthetics, are known to act on nerve endings or around nerve trunks, and are combined with specific sodium ion (na+) channel sites on the nerve membrane .
Mode of Action
Based on the action of structurally similar compounds, it can be inferred that it might affect the membrane potential by reducing na+ passage through sodium ion channels, thus blocking the generation and conduction of nerve impulses .
Biochemical Pathways
It’s plausible that the compound could interact with pathways involving sodium ion channels, given the mode of action of similar compounds .
Result of Action
Based on the action of structurally similar compounds, it can be inferred that it might block the generation and conduction of nerve impulses, leading to a temporary relief of pain .
properties
IUPAC Name |
methyl 3-[(2-chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O3/c1-19-12(18)11-10(16-9(17)5-13)7-4-6(14)2-3-8(7)15-11/h2-4,15H,5H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTDVCUSRYDGNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)F)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3010453.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B3010454.png)
![2-{[(3-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B3010455.png)

![N-(2,4-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3010459.png)
![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B3010460.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B3010463.png)

![2-[(2,6-Dichlorophenyl)methyl]-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B3010470.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)cyclobutanecarboxamide](/img/structure/B3010471.png)
![N-[1-({4-oxo-3-azatricyclo[4.2.1.0^{2,5}]nonan-3-yl}methyl)piperidin-3-yl]methanesulfonamide](/img/structure/B3010473.png)